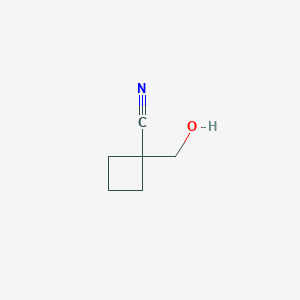1-(hydroxymethyl)cyclobutane-1-carbonitrile
CAS No.: 956531-83-2
Cat. No.: VC8161649
Molecular Formula: C6H9NO
Molecular Weight: 111.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956531-83-2 |
|---|---|
| Molecular Formula | C6H9NO |
| Molecular Weight | 111.14 |
| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 |
| Standard InChI Key | NCEHIMDMICMIQF-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CO)C#N |
| Canonical SMILES | C1CC(C1)(CO)C#N |
Introduction
Structural and Molecular Properties
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name for this compound is 1-(hydroxymethyl)cyclobutane-1-carbonitrile, reflecting the substitution pattern on the cyclobutane ring. The numbering of the ring begins at the carbon bearing both functional groups, ensuring unambiguous identification of substituents. The compound’s stereochemistry is influenced by the planar geometry of the cyclobutane ring and the spatial arrangement of the hydroxymethyl and nitrile groups. While no explicit stereochemical descriptors (e.g., R or S) are provided in available data, the compound’s symmetry suggests potential for conformational isomerism due to restricted rotation around the cyclobutane ring.
Molecular Formula and Weight
The molecular formula C6H9NO corresponds to a molecular weight of 111.14 g/mol, as calculated from isotopic compositions. This formula accounts for the cyclobutane backbone (C4H6), hydroxymethyl group (-CH2OH: C1H3O), and nitrile group (-CN: C1N). The compound’s exact mass, derived from the most abundant isotopes, is 111.0684 g/mol, with a monoisotopic mass of 111.0684 Da.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | PubChem |
| CAS Registry Number | 1374657-44-9 | PubChem |
| Molecular Formula | C6H9NO | PubChem |
| Molecular Weight | 111.14 g/mol | PubChem |
| SMILES Notation | C1CC(C1)(CO)C#N | PubChem |
| InChI Key | NCEHIMDMICMIQF-UHFFFAOYSA-N | PubChem |
Synthetic Routes and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely involves strategies to simultaneously introduce the hydroxymethyl and nitrile groups onto a cyclobutane scaffold. Retrosynthetic disconnections suggest two plausible pathways:
-
Cyclobutane Ring Formation: Constructing the cyclobutane core via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization.
-
Functional Group Introduction: Modifying preformed cyclobutane derivatives (e.g., cyclobutanone) through sequential reactions to install the hydroxymethyl and nitrile groups.
Reported Synthetic Methods
Although detailed experimental procedures are unavailable in non-restricted sources, analogous syntheses for similar compounds provide insight:
-
Cyclobutanone Oxime Route: Cyclobutanone may react with hydroxylamine to form an oxime, which undergoes dehydration to yield a nitrile. Subsequent hydroxymethylation via aldol condensation or Grignard addition could introduce the hydroxymethyl group.
-
Nitrile Alkylation: A preformed cyclobutane nitrile could undergo hydroxymethylation using formaldehyde under basic conditions.
Table 2: Hypothetical Synthetic Pathways
| Pathway | Key Steps | Challenges |
|---|---|---|
| Cyclobutanone Oxime | Oxime formation → Dehydration → Hydroxymethylation | Steric hindrance on cyclobutane ring |
| Nitrile Alkylation | Nitrile synthesis → Hydroxymethyl addition | Regioselectivity control |
Reactivity and Functional Group Interactions
Nitrile Group Reactivity
The nitrile moiety (-C≡N) exhibits characteristic reactivity:
-
Hydrolysis: Under acidic or basic conditions, nitriles hydrolyze to carboxylic acids or amides, respectively. For example, treatment with H2SO4/H2O would yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid .
-
Reduction: Catalytic hydrogenation (H2/Pd) or LiAlH4 reduces nitriles to primary amines, forming 1-(hydroxymethyl)cyclobutane-1-methylamine.
Hydroxymethyl Group Transformations
The -CH2OH group participates in typical alcohol reactions:
-
Oxidation: Oxidizing agents like KMnO4 or CrO3 convert the hydroxymethyl group to a carboxylic acid, producing 1-carboxycyclobutane-1-carbonitrile.
-
Esterification: Reaction with acyl chlorides (e.g., AcCl) forms esters, modifying solubility and reactivity.
Ring Strain Effects
The cyclobutane ring’s angle strain (≈90° bond angles vs. 109.5° for sp³ hybridization) increases the reactivity of substituents. This strain:
-
Lowers the activation energy for ring-opening reactions.
-
Enhances the electrophilicity of adjacent functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume